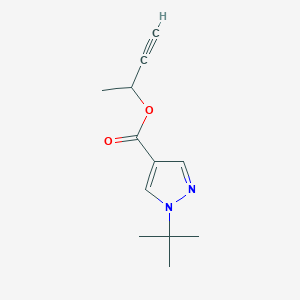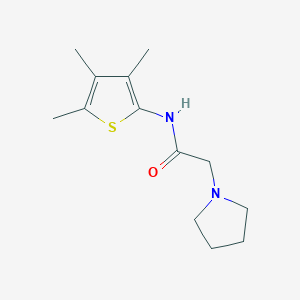
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, also known as TPA or N-phenylacetyl-L-prolylglycine ethyl ester, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
作用機序
The exact mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is not fully understood, but it is believed to work by increasing the levels of acetylcholine in the brain, which is a neurotransmitter that plays a key role in cognitive function and memory. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide may also work by modulating the activity of certain enzymes and receptors in the brain, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects:
Studies have shown that 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide can improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the main advantages of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is its potential as a therapeutic agent for cognitive disorders and neurodegeneration. However, there are also limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, including its cost and limited availability. Additionally, more research is needed to fully understand the safety and efficacy of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in humans.
将来の方向性
There are several potential future directions for research on 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide, including investigating its potential as a therapeutic agent for Alzheimer's disease and other cognitive disorders, as well as exploring its anti-inflammatory and antioxidant properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide and its potential side effects in humans.
In conclusion, 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It has been shown to improve cognitive function and memory in animal models, as well as protect against neurodegeneration and oxidative stress. While there are limitations to using 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide in lab experiments, its potential as a therapeutic agent for cognitive disorders and neurodegeneration warrants further research.
合成法
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide is synthesized through the reaction of N-phenylacetyl-L-prolylglycine with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with 3,4,5-trimethylthiophene-2-amine to yield 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide.
科学的研究の応用
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has been extensively studied for its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for Alzheimer's disease and other cognitive disorders. 2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide has also been investigated for its potential anti-inflammatory and antioxidant properties, as well as its ability to protect against neurodegeneration.
特性
IUPAC Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-9-10(2)13(17-11(9)3)14-12(16)8-15-6-4-5-7-15/h4-8H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGJZPQWFIAUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)NC(=O)CN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrrolidin-1-yl-N-(3,4,5-trimethylthiophen-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)
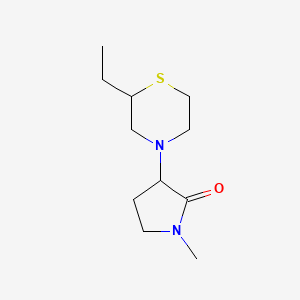


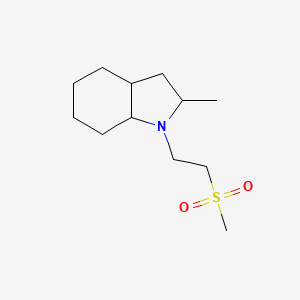
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![N-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[5-methyl-2-(2-methylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586363.png)
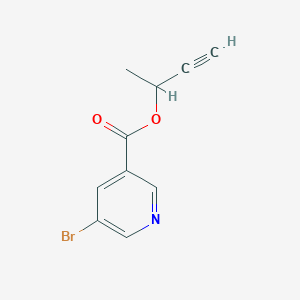
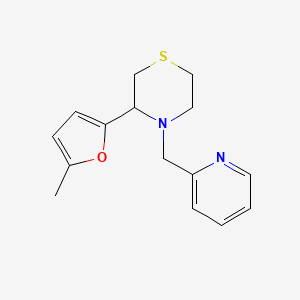
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7586381.png)

![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-5-ethyl-1,3-oxazole](/img/structure/B7586393.png)
![3-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-ylmethyl)-1,2-oxazole](/img/structure/B7586401.png)
